molecular formula C19H23N3O4S B2738778 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine CAS No. 2379985-48-3

2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

Cat. No.: B2738778
CAS No.: 2379985-48-3
M. Wt: 389.47
InChI Key: XKINYMMVLAZKNR-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a benzofuran ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions . The piperidine ring is often prepared via a reductive amination reaction involving a ketone and an amine . These intermediates are then coupled with a pyrimidine derivative through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is unique due to its combination of benzofuran, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-10-20-19(21-11-14)26-13-15-3-2-7-22(12-15)27(23,24)17-4-5-18-16(9-17)6-8-25-18/h4-5,9-11,15H,2-3,6-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKINYMMVLAZKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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